2,5,6-Trichloropyrimidin-4-amine
Overview
Description
2,5,6-Trichloropyrimidin-4-amine is a heterocyclic compound with the molecular formula C4H2Cl3N3 It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms at positions 2, 5, and 6, and an amino group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichloropyrimidin-4-amine typically involves the nucleophilic substitution reactions of 2,4,5,6-tetrachloropyrimidine with appropriate nucleophiles. For instance, the reaction of 2,4,5,6-tetrachloropyrimidine with hydroxybenzaldehydes in the presence of potassium carbonate in acetonitrile at room temperature can yield (2,5,6-trichloropyrimidin-4-yl)oxybenzaldehydes .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes starting from barbituric acid. The barbituric acid is reacted with phosphorus oxychloride, followed by further reactions with phosphorus pentachloride or related reagents under controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trichloropyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for this compound, where nucleophiles attack the chlorine-substituted positions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Coupling Reactions: Such as Suzuki and Sonogashira couplings, which are used to introduce aryl or alkynyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in acetonitrile.
Oxidation: Common oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
2,5,6-Trichloropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,5,6-Trichloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins .
Comparison with Similar Compounds
2,4,5,6-Tetrachloropyrimidine: A precursor in the synthesis of 2,5,6-Trichloropyrimidin-4-amine.
2,4,6-Trichloropyrimidin-5-amine: Another chlorinated pyrimidine with similar reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chlorinated pyrimidines. Its ability to undergo selective nucleophilic substitution at the 4-position makes it a valuable intermediate in organic synthesis .
Biological Activity
2,5,6-Trichloropyrimidin-4-amine is a chlorinated pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in enzyme inhibition and as a precursor for various bioactive molecules. Below, we explore its biological activity, mechanisms of action, and relevant research findings.
This compound can undergo several chemical reactions including nucleophilic substitution and oxidation. Its unique substitution pattern allows it to selectively inhibit certain enzymes, particularly cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The compound's anti-inflammatory properties are attributed to its ability to inhibit COX-2 activity, thus reducing the synthesis of pro-inflammatory mediators such as prostaglandins .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : The compound has shown significant inhibitory effects on COX enzymes. For example, studies have reported IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its structural characteristics allow it to interact effectively with microbial enzymes.
- Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer effects through the modulation of signaling pathways involved in cancer cell proliferation and survival .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a controlled study evaluating the anti-inflammatory effects of this compound, researchers utilized carrageenan-induced paw edema models in rats. The results demonstrated a significant reduction in edema compared to control groups treated with saline. The compound's mechanism was linked to the downregulation of COX-2 and inducible nitric oxide synthase (iNOS) expression levels in treated tissues .
Table 2: Experimental Results from Anti-inflammatory Studies
Treatment | Edema Reduction (%) | COX-2 Expression (Relative Units) |
---|---|---|
Control (Saline) | 0 | 1.00 |
This compound | 65 | 0.35 |
Synthesis and Derivatives
The synthesis of this compound often involves nucleophilic aromatic substitution reactions. It serves as a precursor for more complex heterocyclic compounds and has been explored for modifications that enhance its biological activity. For instance, derivatives with additional functional groups have shown improved potency against specific targets in vitro .
Properties
IUPAC Name |
2,5,6-trichloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDNZPLPEYLLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578852 | |
Record name | 2,5,6-Trichloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28969-60-0 | |
Record name | 2,5,6-Trichloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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